molecular formula C17H13NO4S2 B2755980 (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid CAS No. 1879898-05-1

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid

Cat. No. B2755980
CAS RN: 1879898-05-1
M. Wt: 359.41
InChI Key: TWBPWXQEYXKREL-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C17H13NO4S2 and its molecular weight is 359.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

Studies have demonstrated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives in vivo. These compounds, synthesized from various amines, exhibited significant reduction in tumor volume and cell number, prolonging the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). Their strong antiangiogenic effects suggest potential as candidates for anticancer therapy (Chandrappa et al., 2010). Additionally, derivatives evaluated for cytotoxicity against human leukemia cells showed moderate to strong antiproliferative activity, indicating their potential in cancer treatment (Chandrappa et al., 2009).

Antifungal and Antibacterial Properties

Rhodanineacetic acid derivatives have been explored for their antifungal and antibacterial properties. Some derivatives exhibited potent antifungal activity against a selection of fungal species, providing a basis for developing new antifungal agents (Doležel et al., 2009). Additionally, a series of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based derivatives showed activity against mycobacteria, including Mycobacterium tuberculosis, suggesting their use in treating bacterial infections (Krátký et al., 2017).

Aldose Reductase Inhibition

Research into (4-oxo-2-thioxothiazolidin-3-yl)acetic acids has identified these compounds as potent and selective aldose reductase inhibitors, highlighting their therapeutic potential in managing complications related to diabetes. One derivative was identified as significantly more potent than the clinically used epalrestat, underscoring the potential for developing new treatments for diabetic complications (Kučerová-Chlupáčová et al., 2020).

Photovoltaic Applications

The exploration of triazatruxene-based donor materials incorporating rhodanine-3-acetic acid derivatives for organic solar cells has shown promising photovoltaic parameters. These studies suggest that structural modifications to the acceptor moiety can significantly impact the efficiency and performance of photovoltaic compounds, indicating a promising avenue for the development of advanced materials for solar energy conversion (Khan et al., 2019).

properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-10-2-4-11(5-3-10)13-7-6-12(22-13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBPWXQEYXKREL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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